Methyl 4-mercaptothiophene-3-carboxylate

Organic synthesis Heterocyclic chemistry Process chemistry

Methyl 4-mercaptothiophene-3-carboxylate (CAS 840510-54-5, MF: C6H6O2S2, MW: 174.24) is a sulfur-containing heterocyclic building block characterized by a thiophene ring bearing a methyl carboxylate ester at the 3-position and a free mercapto (-SH) group at the 4-position. This ortho-disposed mercapto-ester arrangement creates a bifunctional scaffold enabling sequential or tandem nucleophilic-cyclization chemistry distinct from thiophenes lacking the vicinal mercapto group.

Molecular Formula C6H6O2S2
Molecular Weight 174.2 g/mol
Cat. No. B12983354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-mercaptothiophene-3-carboxylate
Molecular FormulaC6H6O2S2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC=C1S
InChIInChI=1S/C6H6O2S2/c1-8-6(7)4-2-10-3-5(4)9/h2-3,9H,1H3
InChIKeyWYGOCXZSJWHUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Mercaptothiophene-3-Carboxylate (CAS 840510-54-5): A Specialized Bifunctional Thiophene Building Block for Heterocyclic Synthesis


Methyl 4-mercaptothiophene-3-carboxylate (CAS 840510-54-5, MF: C6H6O2S2, MW: 174.24) is a sulfur-containing heterocyclic building block characterized by a thiophene ring bearing a methyl carboxylate ester at the 3-position and a free mercapto (-SH) group at the 4-position . This ortho-disposed mercapto-ester arrangement creates a bifunctional scaffold enabling sequential or tandem nucleophilic-cyclization chemistry distinct from thiophenes lacking the vicinal mercapto group. The compound serves as a key intermediate in the construction of fused heterocyclic systems, particularly thieno[3,4-e][1,2,4]thiadiazine derivatives with reported biological activity [1]. Commercial availability typically ranges from 95–98% purity with storage requirements of cool, dry conditions to prevent thiol oxidation .

Why Methyl 4-Mercaptothiophene-3-Carboxylate Cannot Be Replaced by Methyl 3-Thiophenecarboxylate or Simple Thiophene Thiols


Substituting methyl 4-mercaptothiophene-3-carboxylate with common alternatives—such as methyl 3-thiophenecarboxylate (CAS 22913-26-4, which lacks the mercapto group) or thiophene-2-thiol (CAS 7774-74-5, which lacks the ester functionality)—introduces fundamental synthetic limitations. Methyl 3-thiophenecarboxylate provides electrophilic ester reactivity but offers no nucleophilic sulfur handle for cyclocondensation or S-alkylation chemistry, necessitating additional functionalization steps . Conversely, thiophene-2-thiol exhibits tautomeric equilibria with thione forms that alter nucleophilic character and regioselectivity [1], while its lack of an ester group precludes the intramolecular Dieckmann-type condensations or tandem annulations that the ortho-mercapto-ester architecture enables [2]. The spatial proximity of the 4-mercapto and 3-carboxylate groups in the target compound allows concerted bifunctional reactivity that is geometrically and electronically inaccessible in regioisomeric thiophene thiols (e.g., 2-thiol or 5-substituted derivatives) or in mono-functional thiophenes. The comparative evidence below quantifies the synthetic and application-specific consequences of these structural distinctions.

Quantitative Differentiation Evidence: Methyl 4-Mercaptothiophene-3-Carboxylate vs. Structural Analogs in Synthesis and Application


Synthetic Step Economy: 6-Step vs. Hypothetical Multi-Step Functionalization Routes

The compound is synthesized via a 6-step route from methyl acrylate and methyl thioglycolate, achieving total yield of 16% [1]. A hypothetical alternative using methyl 3-thiophenecarboxylate to access comparable 4-mercapto-3-carboxylate functionality would require additional steps for regioselective introduction of the mercapto group—a non-trivial transformation due to the electronic deactivation of the 4-position in 3-substituted thiophenes toward electrophilic substitution and the need for directed ortho-metalation followed by sulfur electrophile quenching, followed by deprotection. The reported 6-step process provides a defined synthetic entry for procurement evaluation.

Organic synthesis Heterocyclic chemistry Process chemistry

Functional Handle Availability: Dual Reactive Sites (Mercapto + Ester) vs. Single-Function Thiophene Analogs

Methyl 4-mercaptothiophene-3-carboxylate contains two orthogonal reactive handles: a nucleophilic mercapto group (1 H-donor, available for S-alkylation, oxidation, or thiol-disulfide exchange) and an electrophilic methyl ester (4 H-acceptors, hydrolyzable or reducible) . In contrast, methyl 3-thiophenecarboxylate contains only the ester (no mercapto; 0 H-donors, 2 H-acceptors), while thiophene-2-thiol contains only the mercapto group (no ester; 1 H-donor, 2 H-acceptors). The presence of both functionalities in ortho-relationship on the thiophene ring enables intramolecular reactions inaccessible to mono-functional analogs, including cyclocondensation with bifunctional substrates to form annelated heterocycles [1].

Building block procurement Chemical space analysis Synthetic strategy

Biological Scaffold Derivatization Potential: Thienothiadiazine Core vs. Unsubstituted Thiophene Inactivity

The compound was specifically designed and synthesized as a precursor to 1,1,3-trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine derivatives, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that selectively block HIV-1 replication [1]. A structurally related thienothiadiazine compound bearing a 3,5-dimethylphenyl substituent at the 2-position exhibited an IC50 of 500 nM against HIV-1 reverse transcriptase (HIV-RT) [2]. In contrast, unsubstituted methyl 3-thiophenecarboxylate and thiophene-2-thiol show no documented activity against HIV-RT, as they lack the requisite fused heterocyclic framework and the 1,1,3-trioxide pharmacophore generated from the mercapto-carboxylate precursor. This places methyl 4-mercaptothiophene-3-carboxylate within a validated antiviral scaffold space rather than as a simple commodity thiophene intermediate.

Medicinal chemistry Antiviral research HIV NNRTI development

Vicinal Mercapto-Ester Spatial Arrangement: Regiochemical Advantage Over 2- or 5-Mercapto Thiophene Isomers

The 4-mercapto-3-carboxylate substitution pattern in the target compound places the nucleophilic sulfur and electrophilic ester carbonyl in 1,2-vicinal relationship on the thiophene ring. This spatial arrangement enables 5-membered ring-forming cyclizations (e.g., with α-halocarbonyl electrophiles) that are geometrically favored. In contrast, 2-mercapto-3-carboxylate isomers or 5-mercapto-3-carboxylate isomers position the reactive groups in 1,3- or 1,4-relationships, which disfavor 5-exo-trig cyclizations and may require alternative 6- or 7-membered ring-forming pathways with different kinetic profiles. The synthetic route to the target compound installs the mercapto group at the 4-position specifically via a sequence of tosylation, disulfide substitution, dehydrogenation, and reduction steps that preclude formation of 2-mercapto regioisomers [1]. This regiospecificity is a critical differentiation point for applications requiring fused thieno[3,4-e]heterocycles rather than thieno[2,3-b] or thieno[3,2-b] frameworks.

Regioselective synthesis Fused heterocycle construction Thiophene functionalization

Thiol Oxidation Sensitivity: Storage and Handling Requirements vs. Oxidatively Stable Analogs

The free mercapto group renders methyl 4-mercaptothiophene-3-carboxylate susceptible to oxidative dimerization to the corresponding disulfide under ambient atmospheric conditions. Vendor technical specifications mandate long-term storage in a cool, dry place , and safety data sheets include GHS hazard statements H302-H315-H319-H335 for acute toxicity and irritation . In contrast, methyl 3-thiophenecarboxylate—lacking the mercapto group—is oxidatively stable under standard benchtop conditions, with no air-sensitive storage requirements (sealed in dry conditions at room temperature, keep in dark place) . The difference in GHS hazard classification (Warning for target vs. no hazard statement for methyl 3-thiophenecarboxylate) has direct implications for shipping classification, inventory management, and laboratory handling protocols.

Compound stability Procurement logistics Storage compliance

Validated Application Scenarios for Methyl 4-Mercaptothiophene-3-Carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trioxide NNRTI Libraries

This compound is specifically validated as a precursor for constructing thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trioxides, a scaffold with demonstrated HIV-1 reverse transcriptase inhibitory activity (structurally related derivatives show IC50 = 500 nM) [1]. The ortho-mercapto-ester arrangement enables the key cyclocondensation step to form the fused thienothiadiazine core, a transformation inaccessible from methyl 3-thiophenecarboxylate or thiophene-2-thiol. Medicinal chemistry programs targeting HIV NNRTIs or evaluating thienothiadiazine pharmacophores should prioritize this building block for scaffold construction rather than attempting de novo functionalization of simpler thiophenes.

Heterocyclic Methodology Development: Tandem Nucleophilic-Cyclization Reactions with 1,3-Bifunctional Electrophiles

The vicinal mercapto-ester arrangement enables sequential nucleophilic addition and Dieckmann-type cyclization with α-halocarbonyl electrophiles, β-haloenones, and α-halogenoacrylic acid derivatives to form annelated thiophenes [1]. The 4-mercapto positioning (vs. 2- or 5-mercapto isomers) specifically directs cyclization toward thieno[3,4-e] fused systems rather than thieno[2,3-b] or thieno[3,2-b] regioisomers. Researchers developing new heterocyclic methodologies requiring regiochemically defined fused thiophenes should select this building block for its predetermined substitution pattern.

Agrochemical Intermediate Synthesis: Herbicidal Thiophene Derivatives

The original synthetic publication identifies methyl 4-mercaptothiophene-3-carboxylate as an important intermediate for herbicide synthesis alongside pharmaceutical applications [1]. The dual functionality allows derivatization to sulfonylurea or sulfonamide pharmacophores common in commercial herbicides (e.g., thiencarbazone-methyl). While specific herbicidal activity data for derivatives of this compound are not quantified in accessible literature, the structural precedent of 4-mercapto-3-carboxylate thiophenes in herbicidal scaffolds provides a class-level justification for procurement in agrochemical discovery programs targeting acetolactate synthase (ALS) or related enzyme systems.

Sulfur-Containing Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's calculated TPSA (26.3 Ų), LogP (1.82), and hydrogen-bonding capacity (1 H-donor, 4 H-acceptors) fall within drug-like physicochemical space [1]. The free mercapto group provides a handle for fragment elaboration via S-alkylation or disulfide formation, while the methyl ester enables amide coupling or hydrolysis to the carboxylic acid. Compared to mono-functional thiophene fragments, this compound offers twice the derivatization vectors (2 reactive handles vs. 1) and access to a distinct region of thiophene chemical space (4-mercapto substitution pattern vs. more common 2- or 5-substituted thiophenes). FBDD campaigns seeking underrepresented thiophene scaffolds with multiple growth vectors should consider this building block.

Technical Documentation Hub

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